Naquotinib is an orally bioavailable investigational drug being explored in scientific research for its potential treatment of non-small cell lung cancer (NSCLC) []. It belongs to a class of drugs known as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) [].
EGFR is a protein that plays a crucial role in cell growth and proliferation. In some NSCLC cases, mutations in the EGFR gene can lead to uncontrolled cell growth and tumor formation []. Naquotinib acts by irreversibly binding to the mutated EGFR protein, blocking its activity and hindering the cancer cells' ability to grow and divide []. This specific targeting of the mutated form of EGFR makes Naquotinib a "mutant-selective" inhibitor [].
Naquotinib has been evaluated in preclinical studies, including cell line experiments and animal models. These studies have shown promising results:
Naquotinib is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor, designed primarily for the treatment of non-small cell lung cancer characterized by specific mutations in the epidermal growth factor receptor gene. Its chemical formula is and it has a molecular weight of approximately 562.72 g/mol. The compound is known by its developmental code ASP8273 and has shown significant efficacy against various mutations, particularly the L858R and T790M mutations, which are common in resistant cases of lung cancer .
Naquotinib's mechanism of action revolves around its ability to target and inhibit the epidermal growth factor receptor (EGFR) protein. Mutations in the EGFR gene are found in some non-small cell lung cancers (NSCLC) and are associated with tumor growth and survival [, ]. Naquotinib, particularly effective against specific EGFR mutations, like L858R/T790M, disrupts the EGFR signaling pathway, hindering cancer cell proliferation [, ].
As Naquotinib is still under investigation, comprehensive safety data is not yet available. However, based on its class of drugs (EGFR TKIs), potential side effects might include skin rash, diarrhea, fatigue, and lung inflammation []. Further clinical trials are needed to establish a complete safety profile for Naquotinib.
Naquotinib undergoes various metabolic transformations in the body, primarily through phase I reactions that include N-demethylation, oxidation, hydroxylation, and reduction. These reactions lead to the formation of several metabolites, some of which can be reactive electrophiles potentially associated with adverse side effects. Notably, eight phase I metabolites have been identified through liquid chromatography-tandem mass spectrometry, highlighting the complexity of Naquotinib's metabolism .
The biological activity of Naquotinib is centered on its ability to inhibit the tyrosine kinase activity of mutant epidermal growth factor receptors. It has been shown to effectively block the proliferation of cells expressing various EGFR mutations, including those associated with resistance to first- and second-generation inhibitors. In comparative studies, Naquotinib demonstrated greater potency than osimertinib against the L858R plus T790M mutations, indicating its potential as a more effective treatment option in resistant cases of non-small cell lung cancer .
The synthesis of Naquotinib involves several steps that typically include:
Specific synthetic routes are proprietary and may vary among manufacturers but generally adhere to established organic synthesis protocols for complex small molecules .
Naquotinib is primarily investigated for its application in treating non-small cell lung cancer with specific epidermal growth factor receptor mutations. Clinical trials have focused on its efficacy against tumors harboring L858R, exon 19 deletions, and T790M mutations. Its unique mechanism allows it to overcome resistance seen with earlier generation inhibitors, making it a promising candidate in oncology .
Interaction studies have revealed that Naquotinib may increase the risk of methemoglobinemia when combined with certain drugs such as ethyl chloride and various local anesthetics like bupivacaine and benzocaine. These interactions necessitate careful consideration during treatment planning to avoid adverse effects associated with elevated methemoglobin levels .
Naquotinib shares similarities with other epidermal growth factor receptor tyrosine kinase inhibitors but is distinguished by its specific efficacy against certain resistant mutations. Below is a comparison with notable similar compounds:
Compound Name | Generation | Target Mutations | Unique Features |
---|---|---|---|
Gefitinib | First | Exon 19 deletions, L858R | First approved EGFR TKI; less effective against T790M |
Erlotinib | First | Exon 19 deletions, L858R | Used in combination therapies; resistance issues |
Osimertinib | Second | T790M mutation | Designed to target T790M; effective but resistance occurs |
Dacomitinib | Second | Various EGFR mutations | Irreversible inhibitor; broader activity but side effects |
Afatinib | Second | Exon 19 deletions, L858R | Dual inhibition of EGFR and HER2; less selective |
Naquotinib's unique position arises from its enhanced potency against both L858R and T790M mutations compared to these other compounds, providing a potential advantage in treating resistant non-small cell lung cancer cases .
Naquotinib, chemically designated as (R)-5-((1-acryloylpyrrolidin-3-yl)oxy)-6-ethyl-3-((4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide, represents a complex heterocyclic compound with a molecular formula of C30H42N8O3 and molecular weight of 562.71 g/mol [1]. The chemical structure incorporates multiple pharmacologically relevant moieties including cyclic tertiary amine rings comprising piperazine and pyrazine components, along with an acryloylpyrrolidine functional group [6] [7].
The synthetic approach to naquotinib involves the strategic construction of its pyrazine core through sequential coupling reactions with carefully selected intermediate compounds [19]. The synthesis commences with the preparation of 4-chloropyrrolo[2,3-d]pyrimidine derivatives as foundational building blocks, which undergo nucleophilic substitution reactions with appropriately substituted aniline derivatives to establish the core heterocyclic framework [19] [36]. Key intermediate compounds in the synthetic pathway include substituted pyrrolidine derivatives bearing reactive functional groups that facilitate subsequent acylation reactions [19].
The acryloylpyrrolidine moiety is introduced through acylation procedures utilizing acyl chloride reagents under controlled conditions [19]. This critical step requires precise temperature control and the use of organic bases such as triethylamine to neutralize the hydrogen chloride byproduct formed during the reaction [19]. The piperazine and piperidine ring systems are incorporated through nucleophilic displacement reactions, with careful attention to stereochemical considerations that determine the final three-dimensional structure of the molecule [19] [36].
Advanced synthetic methodologies employed in naquotinib preparation include microwave-assisted coupling reactions that enhance reaction efficiency and reduce synthesis time [36]. Suzuki coupling reactions have been utilized for the introduction of aryl substituents, particularly in the construction of the phenylamine portion of the molecule [36]. These palladium-catalyzed cross-coupling reactions require specific boronic acid derivatives and proceed under inert atmospheric conditions to prevent oxidative side reactions [36].
Industrial-scale production of naquotinib necessitates comprehensive optimization of reaction parameters to achieve consistent product quality while maintaining economic viability [34]. Temperature control emerges as a critical factor, with reactions typically conducted between 0°C and 10°C during initial acylation steps to prevent decomposition of thermally sensitive intermediates [19]. Subsequent heating under reflux conditions is employed for cyclization reactions, with temperatures carefully maintained to optimize yield while minimizing formation of unwanted byproducts [19].
Solvent selection plays a pivotal role in process optimization, with dimethylformamide and dichloromethane representing preferred choices for different reaction stages [19]. The biphasic solvent system facilitates efficient product isolation through liquid-liquid extraction procedures, while maintaining adequate solubility of both starting materials and products throughout the synthetic sequence [19]. Reaction time optimization studies have demonstrated that extended reaction periods beyond optimal timeframes lead to increased impurity formation without corresponding improvements in yield [34].
Crystallization methodologies have been developed to ensure consistent product quality and facilitate purification processes [32]. The hanging drop vapor diffusion method has been successfully employed for obtaining high-quality crystals suitable for structural characterization [32]. Crystallization conditions utilizing polyethylene glycol solutions with controlled pH values have proven effective for large-scale purification operations [32].
Quality control measures integrated into the manufacturing process include real-time monitoring of reaction progress through analytical techniques [34]. In-process testing protocols have been established to verify the formation of key intermediates and detect the presence of potential impurities at critical synthesis stages [34]. These monitoring systems enable timely process adjustments to maintain product specifications throughout the manufacturing campaign [34].
High-performance liquid chromatography coupled with tandem mass spectrometry represents the primary analytical methodology for naquotinib purity assessment [5] [11] [14]. The analytical method employs reversed-phase chromatography utilizing C18 stationary phases with isocratic mobile phase conditions comprising acetonitrile and aqueous buffer systems [5] [11] [14]. Optimal separation conditions have been established using 45% acetonitrile with 10 millimolar ammonium formate buffer adjusted to pH 4.2, achieving baseline resolution of naquotinib from potential impurities [5].
The liquid chromatography-tandem mass spectrometry method demonstrates exceptional sensitivity with limit of detection values of 0.78 nanograms per milliliter and limit of quantification of 2.36 nanograms per milliliter [11] [14]. Linear calibration ranges spanning 5 to 500 nanograms per milliliter have been validated with correlation coefficients exceeding 0.9999, confirming the quantitative reliability of the analytical approach [11] [14]. The method exhibits excellent precision with inter-day and intra-day variability below 2.58% and accuracy within ±6.36% of nominal values [11] [14].
Mass spectrometric detection employs positive electrospray ionization with multiple reaction monitoring for enhanced selectivity and sensitivity [5] [11]. The precursor ion at mass-to-charge ratio 563 undergoes fragmentation to produce characteristic product ions at mass-to-charge ratios 463 and 323, which serve as diagnostic indicators for naquotinib identification [5] [6]. Collision energies of 18-22 electron volts have been optimized to maximize sensitivity while maintaining adequate signal-to-noise ratios [5].
Nuclear magnetic resonance spectroscopy provides complementary structural confirmation for purity assessment purposes [15]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts consistent with the expected molecular structure, while carbon-13 nuclear magnetic resonance data confirm the integrity of the carbon framework [15]. High-resolution mass spectrometry furnishes precise molecular weight determination, enabling verification of molecular formula and detection of potential synthetic impurities [15].
Table 1: Analytical Performance Parameters for Naquotinib Quantification
Parameter | Value | Reference |
---|---|---|
Retention Time | 1.5-2.7 minutes | [5] |
Linear Range | 5-500 ng/mL | [11] [14] |
Limit of Detection | 0.78 ng/mL | [11] [14] |
Limit of Quantification | 2.36 ng/mL | [11] [14] |
Inter-day Precision | 0.99-2.58% | [11] [14] |
Intra-day Precision | 0.99-2.58% | [11] [14] |
Accuracy Range | -6.36 to +1.88% | [11] [14] |
Correlation Coefficient | ≥0.9999 | [11] [14] |
Comprehensive impurity profiling of naquotinib has revealed multiple categories of process-related degradation products arising from various synthetic and storage conditions [6] [7] [25]. Phase I metabolic studies utilizing human liver microsomes have identified eight distinct metabolites formed through nitrogen-demethylation, oxidation, hydroxylation, and reduction pathways [6] [7]. These findings provide crucial insights into potential impurity formation mechanisms that may occur during manufacturing processes under oxidative or hydrolytic conditions [6] [7].
Nitrogen-demethylation reactions primarily target the piperazine ring system, yielding the metabolite designated as naquotinib-549 with characteristic fragmentation patterns producing daughter ions at mass-to-charge ratios 463, 435, and 323 [6] [7]. Alpha-oxidation reactions affect multiple ring systems including pyrrolidine, piperidine, and piperazine moieties, generating three distinct oxidation products collectively termed naquotinib-577a, naquotinib-577b, and naquotinib-577c [6] [7]. These oxidative impurities exhibit retention times ranging from 41.1 to 42.4 minutes under standard chromatographic conditions [6] [7].
Hydroxylation reactions represent another significant impurity formation pathway, producing three hydroxylated derivatives designated as naquotinib-579a, naquotinib-579b, and naquotinib-579c [6] [7]. These hydroxylated impurities demonstrate distinct fragmentation behaviors with naquotinib-579a yielding primary daughter ions at mass-to-charge ratios 479 and 323, while naquotinib-579c produces a more complex fragmentation pattern including ions at mass-to-charge ratios 479, 339, 321, and 70 [6] [7].
Reactive intermediate formation has been confirmed through trapping studies utilizing nucleophilic capture agents [6] [7] [25]. Three reactive electrophilic species have been identified, comprising two aldehyde intermediates and one iminium ion [6] [7]. The aldehyde intermediates arise from oxidative dealkylation of the acryloylpyrrolidine moiety and can be successfully trapped using methoxyamine to form stable oxime derivatives designated as naquotinib-566 and naquotinib-580 [6] [7]. The iminium ion intermediate results from hydroxylation followed by dehydration of the piperidine ring and forms a stable cyanide adduct identified as naquotinib-588 [6] [7].
Table 2: Process-Related Impurities and Degradation Products of Naquotinib
Impurity Code | Molecular Ion (m/z) | Retention Time (min) | Formation Mechanism | Key Fragment Ions (m/z) |
---|---|---|---|---|
Naquotinib-549 | 549 | 36.9 | N-Demethylation | 463, 435, 323 |
Naquotinib-565 | 565 | 31.2 | Amide Reduction | 465, 437, 324, 70 |
Naquotinib-577a | 577 | 41.1 | Pyrrolidine α-Oxidation | 477, 323, 101 |
Naquotinib-577b | 577 | 41.4 | Piperidine α-Oxidation | 477, 337, 70 |
Naquotinib-577c | 577 | 42.4 | Piperazine α-Oxidation | 463, 323, 70 |
Naquotinib-579a | 579 | 38.0 | Pyrrolidine Hydroxylation | 479, 323 |
Naquotinib-579b | 579 | 38.4 | Piperazine Hydroxylation | 463, 323, 70 |
Naquotinib-579c | 579 | 41.6 | Piperidine Hydroxylation | 479, 339, 321, 70 |
Naquotinib-588 | 588 | 33.8 | Iminium Ion Formation | 561, 461, 321 |
Naquotinib-566 | 566 | 32.7 | Aldehyde Formation | 466, 324, 125, 70 |
Naquotinib-580 | 580 | 41.2 | Dual Oxidation/Aldehyde | 480, 338, 125 |
Naquotinib demonstrates distinct irreversible binding kinetics that differentiate it from other epidermal growth factor receptor tyrosine kinase inhibitors in its interaction with mutant epidermal growth factor receptor variants. The compound exhibits a two-step mechanism of inhibition characteristic of irreversible covalent inhibitors, involving an initial reversible binding step followed by time-dependent covalent bond formation [1].
The irreversible binding profile of naquotinib shows remarkable potency against various mutant epidermal growth factor receptor variants, with half-maximal inhibitory concentration values ranging from 8-33 nanomolar for cells harboring classical epidermal growth factor receptor mutations including exon 19 deletions and leucine to arginine substitution at position 858 [2] [3]. Against the clinically significant threonine to methionine mutation at position 790, naquotinib demonstrates particularly enhanced potency with a half-maximal inhibitory concentration of 9 nanomolar in leucine to arginine substitution at position 858 plus threonine to methionine mutation at position 790 double mutant cells [4].
The kinetic characterization of naquotinib reveals favorable binding parameters that contribute to its therapeutic efficacy. The compound demonstrates enhanced binding affinity when pre-incubated with epidermal growth factor receptor kinase domain protein, with cooperative binding studies showing 4-6 fold increased affinity for allosteric inhibitors when the adenosine triphosphate site is occupied by naquotinib [5]. This cooperative binding phenomenon distinguishes naquotinib from first and second-generation inhibitors and contributes to its enhanced cellular potency.
Time-dependent inhibition studies demonstrate that naquotinib maintains sustained epidermal growth factor receptor phosphorylation inhibition for 24 hours following covalent bond formation through cysteine residues [6]. The irreversible nature of this interaction overcomes the enhanced adenosine triphosphate affinity conferred by resistance mutations, particularly the threonine to methionine mutation at position 790 that increases competition between adenosine triphosphate and reversible inhibitors.
Kinetic Parameter | Value | Mutation Context |
---|---|---|
Half-maximal inhibitory concentration (leucine to arginine substitution at position 858) | 8-33 nanomolar | Single mutation |
Half-maximal inhibitory concentration (Exon 19 deletion) | 8-33 nanomolar | Single mutation |
Half-maximal inhibitory concentration (leucine to arginine substitution at position 858/threonine to methionine mutation at position 790) | 9 nanomolar | Double mutation |
Half-maximal inhibitory concentration (Exon 19 deletion/threonine to methionine mutation at position 790) | 8-33 nanomolar | Double mutation |
Binding enhancement with allosteric inhibitors | 4-6 fold | Cooperative binding |
Duration of phosphorylation inhibition | 24 hours | Post-covalent formation |
The structural foundation underlying naquotinib's selectivity for threonine to methionine mutation at position 790 and cysteine to serine mutation at position 797 mutations lies in its unique pyrazine carboxamide scaffold and specific molecular interactions within the epidermal growth factor receptor adenosine triphosphate binding pocket [7] [6]. The compound's chemical structure, characterized as 6-ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[(3R)-1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide, enables selective recognition of conformational changes induced by resistance mutations.
Crystal structure analysis reveals that naquotinib adopts a specific binding conformation that accommodates the bulkier methionine residue at position 790 while maintaining high affinity binding [4] [8]. The threonine to methionine mutation creates steric hindrance that reduces the binding affinity of first and second-generation tyrosine kinase inhibitors, but naquotinib's structural design incorporates flexibility that allows adaptation to this altered binding environment.
The selectivity mechanism involves differential binding kinetics between mutant and wild-type epidermal growth factor receptor variants. Naquotinib demonstrates a therapeutic window of approximately 25-fold selectivity, with half-maximal inhibitory concentration values of 9 nanomolar against leucine to arginine substitution at position 858/threonine to methionine mutation at position 790 mutants compared to 230 nanomolar against wild-type epidermal growth factor receptor [2] [3]. This selectivity profile significantly exceeds that of earlier generation inhibitors, which show minimal or no preferential binding to mutant forms.
The cysteine to serine mutation at position 797 presents a more complex challenge, as it prevents covalent bond formation with cysteine 797, the target residue for irreversible inhibitors [9] [10]. Research indicates that cysteine to serine mutation at position 797 mutations occur in cis with threonine to methionine mutation at position 790 in 82% of patients, creating triple mutant contexts that are particularly challenging to target [9]. While naquotinib retains activity against threonine to methionine mutation at position 790-containing mutants, the presence of cysteine to serine mutation at position 797 significantly reduces its efficacy, as the compound relies on covalent binding to cysteine 797 for its irreversible mechanism.
Structural modeling studies suggest that naquotinib's selectivity derives from its ability to form favorable interactions with the altered binding pocket geometry created by resistance mutations [4]. The compound's extended side chain and flexible linker regions allow it to maintain critical hydrogen bonding and hydrophobic interactions even in the presence of the bulkier methionine residue at position 790.
Naquotinib functions primarily as an adenosine triphosphate-competitive inhibitor while demonstrating unique cooperative binding properties with allosteric modulators that enhance its overall inhibitory efficacy [5] [11]. The compound binds within the adenosine triphosphate binding pocket of epidermal growth factor receptor, competing directly with adenosine triphosphate for occupancy, but also exhibits positive cooperativity with allosteric inhibitors that bind to adjacent sites.
Fluorescence polarization studies demonstrate that pre-binding of naquotinib to the epidermal growth factor receptor kinase domain increases the binding affinity of allosteric inhibitors by approximately 4-6 fold compared to controls [5]. This cooperative effect results from conformational changes in the phosphate-binding loop, particularly repositioning of phenylalanine 723, which creates favorable pi-stacking interactions with extended allosteric inhibitors containing phenyl rings.
Crystal structure analysis of naquotinib in complex with allosteric inhibitors reveals specific structural rearrangements that facilitate cooperative binding [12] [5]. The phosphate-binding loop adopts a conformation that positions phenylalanine 723 to interact with both naquotinib and co-bound allosteric inhibitors, creating a network of stabilizing interactions. This represents a distinct binding mode compared to other adenosine triphosphate-competitive inhibitors that may show negative cooperativity or no interaction with allosteric compounds.
The cooperative binding mechanism translates to enhanced cellular efficacy, as demonstrated in non-small cell lung cancer cell lines harboring epidermal growth factor receptor mutations [5]. Combination treatment with naquotinib and allosteric inhibitors yields more complete suppression of downstream signaling pathways, including enhanced inhibition of phosphorylated protein kinase B and extracellular signal-regulated kinase compared to either agent alone.
Enzyme kinetic analysis reveals that while naquotinib enhances the reversible binding affinity of allosteric inhibitors, the allosteric compounds slightly reduce the rate of covalent bond formation by naquotinib [5]. This creates a complex kinetic relationship where the overall inhibitory effect represents the integrated result of enhanced reversible binding but slower covalent modification kinetics.
Cooperative Binding Parameter | Value | Mechanism |
---|---|---|
Allosteric inhibitor affinity enhancement | 4-6 fold | Conformational stabilization |
Phosphate-binding loop repositioning | Phenylalanine 723 movement | Pi-stacking interactions |
Cellular signaling inhibition enhancement | Complete suppression | Synergistic pathway blockade |
Covalent bond formation rate | Slightly reduced | Allosteric modulation effect |
Naquotinib exhibits carefully engineered selectivity against wild-type epidermal growth factor receptor, demonstrating a therapeutic window that distinguishes it from earlier generation tyrosine kinase inhibitors [4] [2]. The compound shows a half-maximal inhibitory concentration of 230 nanomolar against wild-type epidermal growth factor receptor, representing approximately 25-fold selectivity compared to threonine to methionine mutation at position 790-containing mutants [2] [3].
The cross-reactivity profile extends beyond epidermal growth factor receptor to include several other kinases, reflecting the inherent challenges in achieving absolute selectivity within the kinome [4]. Naquotinib demonstrates inhibitory activity against Bruton tyrosine kinase, Janus kinase 3, and tyrosine-protein kinase, representing off-target interactions that may contribute to both therapeutic effects and potential adverse reactions [4]. This broader kinase inhibition profile differentiates naquotinib from osimertinib and may influence its clinical utility.
Comparative selectivity analysis reveals that naquotinib provides superior mutant selectivity compared to first and second-generation epidermal growth factor receptor tyrosine kinase inhibitors [13] [14]. While erlotinib and afatinib show minimal selectivity between mutant and wild-type epidermal growth factor receptor (selectivity index near 1), naquotinib maintains a selectivity index of approximately 0.1, indicating 10-fold preferential binding to mutant forms [13].
The molecular basis for wild-type selectivity involves specific conformational preferences that favor binding to mutant epidermal growth factor receptor variants [4]. Activating mutations such as leucine to arginine substitution at position 858 and exon 19 deletions destabilize the inactive conformation of epidermal growth factor receptor, creating binding pockets that preferentially accommodate third-generation inhibitors like naquotinib. Wild-type epidermal growth factor receptor maintains a more stable inactive conformation that reduces affinity for these specialized inhibitors.
Clinical implications of the cross-reactivity profile suggest that naquotinib's therapeutic window may be sufficient to achieve selective tumor targeting while minimizing systemic toxicity [15]. However, the inhibition of wild-type epidermal growth factor receptor at higher concentrations contributes to characteristic adverse effects including dermatological reactions and gastrointestinal toxicity, which are considered on-target effects resulting from epidermal growth factor receptor inhibition in normal epithelial tissues [15].
Kinome-wide profiling studies indicate that naquotinib's selectivity profile, while improved compared to earlier generations, still encompasses multiple kinase targets that may contribute to both efficacy and toxicity [4]. The challenge in achieving perfect selectivity reflects the conserved nature of adenosine triphosphate binding sites across the kinome and emphasizes the importance of therapeutic window optimization rather than absolute selectivity.
Cross-Reactivity Target | Activity Level | Clinical Relevance |
---|---|---|
Wild-type epidermal growth factor receptor | Half-maximal inhibitory concentration 230 nanomolar | Dose-limiting toxicity |
Bruton tyrosine kinase | Moderate inhibition | Potential immunomodulatory effects |
Janus kinase 3 | Moderate inhibition | Immune system modulation |
Tyrosine-protein kinase | Moderate inhibition | Off-target cardiovascular effects |
Selectivity index (mutant/wild-type) | ~0.1 (10-fold preference) | Therapeutic window |